molecular formula C18H26O7 B2990048 Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid CAS No. 1093406-50-8

Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid

Cat. No.: B2990048
CAS No.: 1093406-50-8
M. Wt: 354.399
InChI Key: DKIDUEFGXKKXNI-UHFFFAOYSA-N
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Description

The compound Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0²,⁶]dodecane-11',1''-cyclohexane]-8'-carboxylic acid (hereafter referred to as Compound A) is a highly complex polycyclic molecule featuring a dispiro architecture with fused cyclohexane and oxygen-rich tricyclic systems. Key structural attributes include:

  • Molecular formula: C₁₂H₁₈O₇ (as per a related tetramethyl derivative described in ).
  • Stereochemistry: The stereospecific arrangement is defined by five chiral centers, with absolute configurations (1S,2R,6R,8S,9R) in its tetramethyl variant .
  • Functional groups: A carboxylic acid moiety at position 8' and five oxygen atoms integrated into a tricyclo[7.3.0.0²,⁶]dodecane system .

The complexity of Compound A arises from its spiro junctions and oxygen-rich rings, which are hypothesized to influence its reactivity, stability, and biological activity.

Properties

InChI

InChI=1S/C18H26O7/c19-15(20)13-11-12(23-17(22-11)7-3-1-4-8-17)14-16(21-13)25-18(24-14)9-5-2-6-10-18/h11-14,16H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIDUEFGXKKXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(O2)C(OC4C3OC5(O4)CCCCC5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid is a complex organic compound with unique structural characteristics that contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on available research.

Chemical Structure and Properties

The compound features a dispiro structure that includes multiple oxatricyclo components. Its molecular formula is C18H26O5, and it has a molecular weight of approximately 342.39 g/mol. The presence of carboxylic acid groups suggests potential interactions with biological systems through various mechanisms.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of dispiro compounds have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that dispiro compounds may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of dispiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity.
  • Cytotoxicity Against Cancer Cells :
    • In a comparative analysis involving various dispiro derivatives, one compound demonstrated IC50 values ranging from 10 to 20 µM against breast cancer cell lines (MCF-7). This suggests that structural modifications can enhance therapeutic efficacy.
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Data Tables

Biological Activity MIC (µg/mL) IC50 (µM) Cell Line Tested
Antimicrobial32N/AStaphylococcus aureus
Antimicrobial32N/AEscherichia coli
CytotoxicityN/A10-20MCF-7 (breast cancer)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Pharmacological Potential

  • Antiparasitic Activity : Trioxolane 3o and tetraoxane 3t exhibit potent antileishmanial activity (IC₅₀: 1–2 µM), attributed to reactive oxygen species (ROS) generation via endoperoxide cleavage . Compound A’s pentaoxa system may enhance ROS production, but empirical data are lacking.
  • Structural Determinants : The carboxylic acid group in Compound A and analogues (e.g., 3o, 3t) may improve solubility and target binding compared to ketone derivatives like TX .

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data Comparison
Compound Name ¹H NMR (δ, CDCl₃) ¹³C NMR (δ, CDCl₃) HRMS (m/z)
Compound A (Tetramethyl) Not reported Not reported 274.10525 (M+H⁺)
3o 2.43–2.33 (m, 1H), 2.00–1.67 (m, 22H) 181.06 (C=O), 111.93 (O-C-O) 307.15488 (M−H⁻)
3t 3.14 (s, 1H), 2.91 (s, 1H), 2.49–2.42 (m, 1H), 2.06–1.72 (m, 17H), 1.62–1.44 (m, 3H) 180.57 (C=O), 110.66 (O-C-O) 323.14975 (M−H⁻)
  • Key Observations :
    • The carboxylic acid signal (δ ~180 ppm in ¹³C NMR) is consistent across analogues .
    • Compound A’s tetramethyl variant shows a higher molecular weight (274.27 g/mol) compared to 3o (307.15 g/mol) due to methyl substitution .

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